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molecular formula C15H12O B2617396 6-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 170497-64-0

6-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No. B2617396
M. Wt: 208.26
InChI Key: GLLPDNBBNZQPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342622B1

Procedure details

To a three-necked flask of 500 ml, fitted with a condenser, was added 150 ml N-methylpyrrolidon (NMP), 10.45 g (49.5 mmol) 6-bromoindan-1-one and 19.9 g (54.2 mmol) of tributylphenyltin. To this mixture was added 1.05 g (1.50 mmol) of bis(triphenyl-phosphine)palladium(II)chloride. The reaction mixture was heated to 85° C. for 4 h, followed by stirring for 4 hours at ambient temperature. A solution of 23 g of potassiumfluoride in 50 ml of water was added. The solids were filtered off and the filtrate was diluted with diethylether, washed once with water and once with saturated sodiumchloride solution. The ether layer was evaporated under reduced pressure and the solid material was crystallised from toluene, petroleum ether. A total of 5.29 g of 6-phenylindan-1-one was obtained, yield 51.4%.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
bis(triphenyl-phosphine)palladium(II)chloride
Quantity
1.05 g
Type
catalyst
Reaction Step Three
Yield
51.4%

Identifiers

REACTION_CXSMILES
CN1CCCC1=O.Br[C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14][C:15]2=[O:18])=[CH:11][CH:10]=1.C([Sn](CCCC)(CCCC)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)CCC.[F-].[K+]>O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[C:24]1([C:9]2[CH:17]=[C:16]3[C:12]([CH2:13][CH2:14][C:15]3=[O:18])=[CH:11][CH:10]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
10.45 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Name
Quantity
19.9 g
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=CC=C1)(CCCC)CCCC
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
bis(triphenyl-phosphine)palladium(II)chloride
Quantity
1.05 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
by stirring for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-necked flask of 500 ml, fitted with a condenser
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
ADDITION
Type
ADDITION
Details
the filtrate was diluted with diethylether
WASH
Type
WASH
Details
washed once with water and once with saturated sodiumchloride solution
CUSTOM
Type
CUSTOM
Details
The ether layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid material was crystallised from toluene, petroleum ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.29 g
YIELD: PERCENTYIELD 51.4%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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